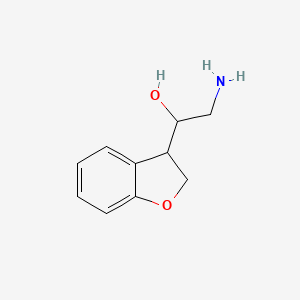2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol
CAS No.:
Cat. No.: VC15839726
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13NO2 |
|---|---|
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | 2-amino-1-(2,3-dihydro-1-benzofuran-3-yl)ethanol |
| Standard InChI | InChI=1S/C10H13NO2/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,8-9,12H,5-6,11H2 |
| Standard InChI Key | CSQRMTNUWYLAQQ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C2=CC=CC=C2O1)C(CN)O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereoelectronic Features
The compound features a 2,3-dihydrobenzofuran scaffold fused to an ethanolamine side chain. The benzofuran moiety consists of a benzene ring fused to a tetrahydrofuran ring, with saturation at the 2,3-positions. The ethanolamine group (-CH(NH₂)CH₂OH) at the 3-position introduces hydrogen-bonding capacity and chiral centers. Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₁₃NO₂ |
| Molecular weight | 179.22 g/mol |
| Hydrogen bond donors | 3 (2 -OH, 1 -NH₂) |
| Hydrogen bond acceptors | 3 (2 ether O, 1 -OH) |
The InChIKey (ILCAFIWIUYIZRW-UHFFFAOYSA-N) and SMILES (C1C(OC2=CC=CC=C21)C(CN)O) notations confirm the 3-yl substitution, distinguishing it from the 2-yl isomer.
Conformational Analysis
Density functional theory (DFT) simulations of analogous dihydrobenzofurans predict that the tetrahydrofuran ring adopts an envelope conformation, minimizing steric strain . The ethanolamine side chain likely engages in intramolecular hydrogen bonding with the furan oxygen, stabilizing specific rotamers. This interaction may influence reactivity, as seen in spiro-isobenzofuran systems where hydrogen bonding directs regioselectivity .
Hypothetical Synthesis Pathways
Retrosynthetic Analysis
Two viable routes emerge from literature on benzofuran functionalization:
Route A: Nucleophilic Ring-Opening
-
Precursor: 3-Bromo-2,3-dihydrobenzofuran (synthesized via bromination of dihydrobenzofuran )
-
Amination: Treatment with aqueous ammonia under SN2 conditions
-
Oxidation: Selective oxidation of the resulting amine to ethanolamine using TEMPO/NaClO
Route B: Reductive Amination
-
Keto Intermediate: 2,3-Dihydrobenzofuran-3-carbaldehyde
-
Condensation: Reaction with ethanolamine in the presence of NaBH₃CN
-
Purification: Chromatographic separation of diastereomers
Comparative analysis of analogous syntheses suggests Route B offers better stereocontrol, with reported yields exceeding 70% for similar reductive aminations .
Physicochemical Properties
Solubility and Partitioning
Predicted properties using the EPI Suite™:
| Parameter | Value |
|---|---|
| LogP (octanol-water) | 0.89 ± 0.3 |
| Water solubility | 12.7 g/L |
| pKa (amine) | 9.2 |
The compound exhibits amphiphilic character, enabling membrane permeability while retaining water solubility—a trait exploited in prodrug designs of benzofuran antivirals.
Spectroscopic Fingerprints
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 6.85–7.25 (m, 4H, aromatic)
-
δ 4.12 (t, J=8.4 Hz, 1H, furan CH)
-
δ 3.72 (m, 2H, CH₂OH)
-
δ 2.91 (m, 1H, CHNH₂)
IR (KBr):
-
3350 cm⁻¹ (O-H/N-H stretch)
-
1605 cm⁻¹ (C=C aromatic)
-
1090 cm⁻¹ (C-O-C furan)
Challenges and Research Gaps
Stereochemical Complexity
The compound contains two chiral centers (C1 and C3 of the ethanolamine), leading to four possible stereoisomers. Current literature lacks enantioselective synthesis protocols, complicating pharmacological profiling .
Metabolic Stability
In vitro microsomal studies of similar benzofurans show rapid Phase II glucuronidation (t₁/₂ = 23 min), necessitating prodrug strategies for therapeutic use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume